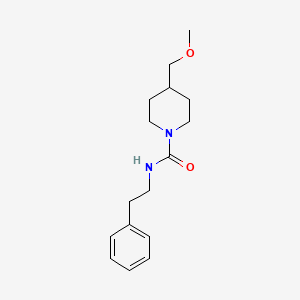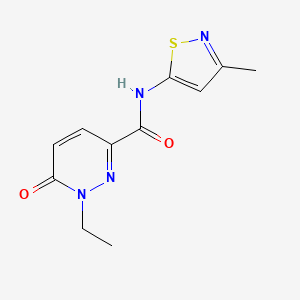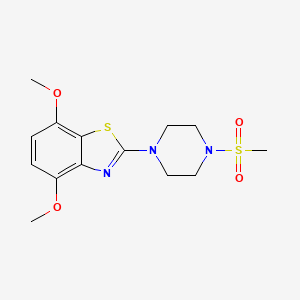
4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide (MMPPC) is a synthetic molecule with a wide range of potential applications in the field of scientific research. It is a versatile and powerful molecule that can be used in many different laboratory experiments. MMPPC is a chiral compound that has been used in the development of various drugs, including analgesics, anti-inflammatories, and anticonvulsants. In addition, it has been used in the synthesis of various other compounds and has been studied for its potential applications in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide has a wide range of potential applications in the field of scientific research. It has been used in the development of various drugs, including analgesics, anti-inflammatories, and anticonvulsants. In addition, it has been used in the synthesis of various other compounds and has been studied for its potential applications in the field of biochemistry and physiology. 4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide has been used as a model compound to study the mechanisms of action of drugs and their effects on the body. It has also been used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular and respiratory systems.
Wirkmechanismus
The mechanism of action of 4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide is not fully understood. However, it is believed to act as an agonist at certain receptors in the body, including the serotonin, dopamine, and norepinephrine receptors. It is also believed to interact with certain enzymes, such as monoamine oxidase, and to affect the levels of certain neurotransmitters in the brain. In addition, 4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide is thought to have an effect on the metabolism of certain drugs, as well as the absorption and distribution of certain drugs in the body.
Biochemical and Physiological Effects
4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide has been studied for its potential effects on the biochemical and physiological processes in the body. It has been shown to affect the levels of certain neurotransmitters, such as serotonin, dopamine, and norepinephrine, as well as the metabolism of certain drugs. In addition, 4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide has been studied for its effects on the cardiovascular and respiratory systems, as well as its effects on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide is a versatile and powerful molecule that has a wide range of potential applications in the field of scientific research. It can be synthesized using a variety of methods, and it is commercially available. In addition, it is a chiral compound, which makes it useful for certain types of experiments. However, there are also some limitations to using 4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide in laboratory experiments. It is not very stable, and it is not soluble in water, which can make it difficult to work with. In addition, it is not very soluble in organic solvents, which can make it difficult to dissolve in certain solutions.
Zukünftige Richtungen
4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide has a wide range of potential applications in the field of scientific research. It has been used in the development of various drugs, and it has been studied for its potential effects on the biochemical and physiological processes in the body. In the future, 4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide could be used to develop new drugs and to further study its effects on the body. In addition, it could be used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular and respiratory systems. Finally, 4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide could be used to study the effects of drugs on the immune system, as well as the effects of drugs on the metabolism of certain drugs.
Synthesemethoden
4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide can be synthesized through a number of different methods. The most common method is the Grignard reaction, which involves the reaction of a Grignard reagent with a carbonyl compound to produce an alcohol. Other methods of synthesis include the Wittig reaction, the Stork enamine reaction, and the Ullmann reaction. Each of these methods has its own advantages and disadvantages, and the choice of method will depend on the desired outcome of the synthesis. In addition, 4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide can be synthesized from commercially available starting materials, such as 4-methoxymethylbenzaldehyde and 2-phenylethylamine.
Eigenschaften
IUPAC Name |
4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-20-13-15-8-11-18(12-9-15)16(19)17-10-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEANGUDLNFOSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B6426378.png)


![6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426404.png)
![4,6-difluoro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426420.png)

![4,7-dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426430.png)
![4-methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426436.png)
![4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426441.png)
![5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide](/img/structure/B6426446.png)
![3-cyclopentyl-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B6426448.png)


![N-(3-methyl-1,2-oxazol-5-yl)-2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6426465.png)